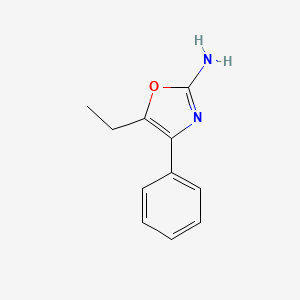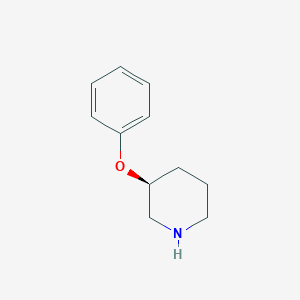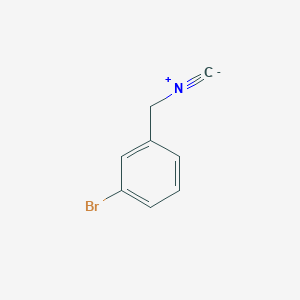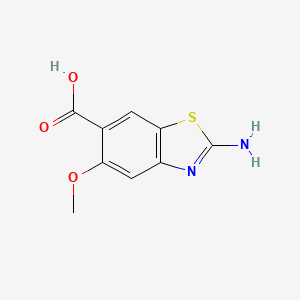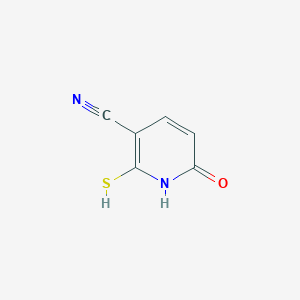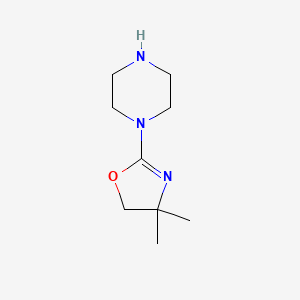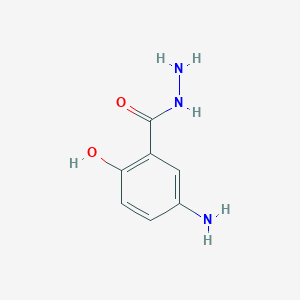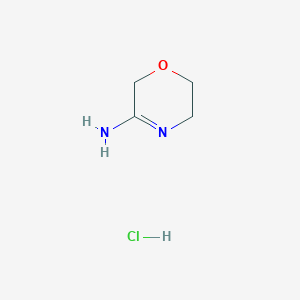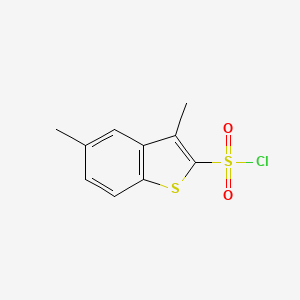
3-cyclopentylpyridine
Übersicht
Beschreibung
3-Cyclopentylpyridine (3-CP) is an organic compound with a molecular formula of C8H11N. It is a cyclic compound with a five-membered ring structure, consisting of a nitrogen atom, five carbon atoms and one hydrogen atom. 3-CP is a colorless liquid with a sweet, pungent odor. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent and in the production of polyurethanes.
Wissenschaftliche Forschungsanwendungen
1. Neurochemical Studies
3-Acetylpyridine, a compound related to 3-cyclopentylpyridine, has been studied for its impact on neurotransmitter amino acids in the cerebellum and medulla of rats. This research highlights its utility in understanding neurological impairments and neurotransmitter localization in the central nervous system (Nadi et al., 1977).
2. Luminescent Probes for Cellular Imaging
Cyclometalated iridium(III) complexes, including those with pyridine derivatives, have been investigated for their potential as luminescent probes in cellular imaging. These complexes can be used for pH-sensitive imaging and inducing cell death through photoirradiation, demonstrating a valuable application in bio-imaging and therapy (Moromizato et al., 2012).
3. Antimicrobial and Antioxidant Properties
Research into the condensation reactions involving pyridine derivatives has led to the discovery of compounds with moderate antifungal activity. This showcases the potential application of pyridine derivatives in antimicrobial and antifungal areas (Rusnac et al., 2020).
4. Enantioselective Synthesis in Chemical Biology
Pyridine derivatives are used in the enantioselective synthesis of complex products, such as in 1,3-dipolar cycloaddition reactions. This technique is critical in the synthesis of natural products, pharmaceuticals, and biological probes, showing their importance in medicinal chemistry and drug design (Narayan et al., 2014).
5. Mechanisms of Cell Death
3-Acetylpyridine, another similar compound, has been used to study active cell death mechanisms in neurons, differing from apoptosis. This type of research is essential in understanding neurotoxicity and cellular responses to various compounds (Wüllner et al., 1997).
6. Cytochrome P450 Regulation
Pyridine derivatives have been studied for their effects on the expression of cytochrome P450 in the liver. Understanding the interaction between these compounds and cytochrome P450 can inform drug metabolism and pharmacokinetics research (Murray et al., 1998).
Eigenschaften
IUPAC Name |
3-cyclopentylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAFCRLBAFJPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620881 | |
| Record name | 3-Cyclopentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylpyridine | |
CAS RN |
79134-68-2 | |
| Record name | 3-Cyclopentylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


